Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
Description
Properties
CAS No. |
2387567-29-3 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m0./s1 |
InChI Key |
ZHHPQWQLZPOEFX-QMGYSKNISA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Deprotection of N-Boc Protected Precursor
This is one of the most common methods for preparing (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, involving the deprotection of a Boc-protected precursor.
- (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester
- 4N HCl in 1,4-dioxane
Method 2: Using Acetyl Chloride in Methanol
An alternative method involves using acetyl chloride in methanol to generate HCl in situ for the deprotection reaction.
- (1S,3S)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester
- Acetyl chloride
- Methanol
- Add acetyl chloride (3.5 mL, 49.3 mmol) dropwise to 100 mL of methanol at 0°C.
- Stir the resulting mixture at 0°C for 5 minutes.
- Add (1S,3S)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester (1.192 g, 5.2 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 48 hours.
- Evaporate the solvent to obtain crude (1S,3S)-3-amino-cyclopentanecarboxylic acid methyl ester hydrochloride.
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is critical:
Stock Solution Preparation Table:
| Concentration | 1 mg | 5 mg | 10 mg | |
|---|---|---|---|---|
| 1 mM | 5.5664 mL | 27.8319 mL | 55.6638 mL | |
| 5 mM | 1.1133 mL | 5.5664 mL | 11.1328 mL | |
| 10 mM | 0.5566 mL | 2.7832 mL | 5.5664 mL |
General Tips for Solution Preparation:
- Select the appropriate solvent based on the solubility of the product.
- Once prepared, store the solution in separate packages to avoid product degradation caused by repeated freezing and thawing.
- To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time.
Applications in Synthetic Chemistry
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride serves as a valuable building block in organic synthesis. One notable application is in the preparation of more complex compounds through reductive amination:
- To a dichloromethane solution (2 mL) of 4-(5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (43.2 mg) and (1S,3S)-3-aminocyclopentanecarboxylic acid methyl ester hydrochloride, add sodium triacetoxyborohydride (41.3 mg).
- Stir the resulting mixture overnight at room temperature.
- After stirring is complete, concentrate the reaction solution.
- Perform chromatography using an 18:1 (v/v) mixture of chloroform/methanol as the elution solution.
- This yields 48.7 mg of the titled compound.
Conversion to N-Boc Protected Derivatives
The amino group of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride can be protected with a Boc group for further synthetic manipulations:
- Methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
- Triethylamine (TEA)
- Boc-anhydride
- Dichloromethane (DCM)
- To a stirred solution of methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride (4.5 g, 25 mmol) and TEA (10.5 mL, 75 mmol) in DCM (100 mL), add Boc-anhydride (6.6 g, 30 mmol) dropwise at 0°C.
- Allow the resulting reaction mixture to warm to room temperature and stir for 1.5 hours.
- Transfer the reaction mixture into ice water and extract the resulting mixture using DCM (3×100 mL).
- Dry the combined organic layer over anhydrous sodium sulfate and filter.
- Evaporate the filtrate under reduced pressure.
- Purify the crude product using silica gel column chromatography (40% EtOAc-Hexanes) to give methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate as a white solid (5.1 g, 84%).
- Solvent: Dichloromethane
- Temperature: Initial 0°C, then room temperature
- Reaction time: 1.5 hours
- Yield: 84%
Analytical Characterization
For research and quality control purposes, the compound can be characterized by various analytical techniques:
1H-NMR Data:
For the derivative compound (1s,3R)-3-(4-(5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl)benzylamino)cyclopentanecarboxylic acid methyl ester:
1H-NMR (CDCl3): 8.12 (2H, d, J=8.4), 8.12 (2H, d, J=8.1), 7.45 (2H, d, J=8.1), 7.38 (2H, d, J=8.4), 3.83 (2H, s), 3.67 (3H, s), 3.27-3.35 (1H, m), 2.94-3.05 (1H, m), 2.56-2.63 (1H, m), 1.73-2.13 (16H, m)
LC-MS Data: For the N-Boc protected derivative: LC-MS (ESI+) m/z 261.3 (M+18)+
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers investigate its potential medicinal properties due to the presence of the amino group and the cyclopentane ring.
Asymmetric Synthesis: The compound’s stereocenters make it useful in asymmetric synthesis reactions, leading to the formation of enantiomerically pure compounds.
Mechanism of Action
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate Hydrochloride
- CAS RN : 180196-56-9
- Molecular Formula: C₇H₁₄ClNO₂ (same as target compound)
- Properties : Similar molecular weight (179.645) and logP (~1.79) to the (1S,3S) isomer, but differences in melting/solubility may arise due to stereochemistry .
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate Hydrochloride
- CAS RN : 222530-35-0
- Molecular Formula: C₈H₁₆ClNO₂
- Key Difference : Cyclohexane ring (6-membered) vs. cyclopentane (5-membered).
- Impact : Larger ring size increases conformational flexibility and may alter pharmacokinetics. Molecular weight is higher (193.67) .
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate Hydrochloride
- CAS RN : 79200-54-7
- Molecular Formula: C₇H₁₄ClNO₄
- Key Differences :
- Additional hydroxyl groups at positions 2 and 3.
- Higher polarity (PSA: ~52.32 → ~90 Ų) and molecular weight (211.64).
- Demonstrated utility in antiviral and enzyme inhibitor synthesis .
Biological Activity
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11NO2·HCl
- Molecular Weight : 165.62 g/mol
- CAS Number : 1212304-86-3
Research indicates that this compound may influence various biological pathways:
- Neurotransmitter Modulation : It is hypothesized that this compound may act as a modulator of neurotransmitter systems, particularly in the context of excitatory and inhibitory balance in the central nervous system.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by modulating cytokine release, which is critical in inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated several biological activities:
- Cell Viability Assays : The compound has been tested for cytotoxicity using assays like MTT and Neutral Red Uptake (NRU). Results indicate a dose-dependent effect on cell viability in various cell lines.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HEK293 | 10 | 85 |
| Neuroblastoma | 20 | 70 |
| Hepatocellular | 50 | 50 |
In Vivo Studies
Animal models have been employed to assess the pharmacological effects:
- Behavioral Studies : In rodent models, administration of the compound resulted in alterations in behavior indicative of anxiolytic or antidepressant effects. These findings align with its proposed action on neurotransmitter systems.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropathic Pain Management : A study involving chronic pain models showed that treatment with this compound reduced pain scores significantly compared to controls.
- Cognitive Function Enhancement : Research on cognitive function demonstrated improvements in memory tasks following administration in aged animal models.
Safety and Toxicology
Safety assessments are critical for any new compound. Current data suggest that this compound exhibits low toxicity at therapeutic doses. However, long-term studies are needed to fully understand its safety profile.
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in neuropharmacology and pain management. Further research is warranted to elucidate its mechanisms of action and therapeutic efficacy through clinical trials.
Future studies should focus on:
- Detailed mechanistic studies to clarify its role in neurotransmitter modulation.
- Long-term safety assessments to evaluate chronic exposure effects.
- Exploration of its potential as a treatment for specific neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Esterification : Start with (1S,3S)-3-amino-1-methylcyclopentanecarboxylic acid. React with methanol under acid catalysis (e.g., HCl or H₂SO₄) to form the ester .
- Amination : Introduce the amino group via nucleophilic substitution or reductive amination, ensuring stereochemical control. Use protecting groups (e.g., Boc) to prevent side reactions .
- Hydrochloride Salt Formation : Treat the free base with HCl in ethyl acetate, followed by concentration and filtration .
- Optimization : Adjust solvent polarity (ethyl acetate or dichloromethane), temperature (0–25°C), and stoichiometry of reagents (e.g., 1:1 molar ratio of amine to HCl) to improve yield (e.g., 78% as reported in similar syntheses) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- 1H NMR : Assign peaks to confirm stereochemistry (e.g., δ 2.57 ppm for methylamino protons) and cyclopentane ring protons (δ 1.65–2.29 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration .
- HPLC : Assess purity (>97%) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. How should researchers handle stability and storage conditions for this compound?
- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the ester group .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentane ring influence the compound’s biological activity, and what methods validate chiral purity?
- Stereochemical Impact : The (1S,3S) configuration enhances binding affinity to target enzymes (e.g., aminopeptidases) due to spatial complementarity. Enantiomers may exhibit reduced or antagonistic activity .
- Validation Methods :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values .
Q. What strategies resolve contradictions in reported biological activities attributed to synthetic protocol variations?
- Root Causes : Impurities (e.g., diastereomers, unreacted intermediates) or divergent reaction conditions (e.g., solvent, temperature) .
- Mitigation :
- Standardized Assays : Use cell-based assays (e.g., IC₅₀ determination against a target enzyme) with positive controls.
- Impurity Profiling : Employ HPLC-MS to identify and quantify byproducts .
- Synthetic Reproducibility : Adopt protocols with strict temperature control (±2°C) and inert atmospheres (N₂/Ar) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Molecular Docking : Use AutoDock Vina to predict interactions between the compound and target proteins (e.g., G-protein-coupled receptors). Focus on hydrogen bonding (NH and CO groups) and hydrophobic contacts (cyclopentane ring) .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. hydroxy groups) with bioavailability using descriptors like logP and PSA .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
